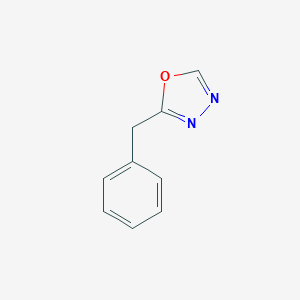

2-Benzyl-1,3,4-oxadiazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-benzyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-2-4-8(5-3-1)6-9-11-10-7-12-9/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXCAUWVKMECDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405613 | |

| Record name | 2-benzyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13148-63-5 | |

| Record name | 2-(Phenylmethyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13148-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-benzyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Heterocyclic Scaffolds in Contemporary Molecular Design

Heterocyclic compounds, organic molecules containing at least one atom other than carbon within a ring structure, are fundamental to modern drug discovery and medicinal chemistry. mdpi.comijsrtjournal.com Their structural diversity and ability to interact with a wide array of biological targets make them indispensable scaffolds in the design of new therapeutic agents. mdpi.comijprajournal.com These compounds often exhibit favorable pharmacokinetic and pharmacodynamic properties, including enhanced solubility, permeability, and metabolic stability, which are crucial for the development of effective drugs. ijprajournal.comnih.gov

The presence of heteroatoms such as nitrogen, oxygen, and sulfur introduces unique electronic and steric characteristics to the molecular framework. rroij.com This allows for fine-tuning of a compound's reactivity, polarity, and capacity for hydrogen bonding, which are critical for specific interactions with biological macromolecules like proteins and nucleic acids. nih.govrroij.com Consequently, a significant percentage of all biologically active chemical entities, over 85% by some estimates, contain a heterocyclic ring. nih.gov The versatility of heterocyclic scaffolds enables medicinal chemists to systematically modify lead compounds to optimize their biological activity and minimize potential adverse effects, a process central to drug development. rroij.com

Overview of the 1,3,4 Oxadiazole Ring System in Academic Contexts

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. rroij.commdpi.com This aromatic ring is planar and electron-deficient due to the presence of two electronegative, pyridine-like nitrogen atoms. chemicalbook.comchemicalbook.com This electron deficiency makes electrophilic substitution on the ring itself difficult. chemicalbook.comchemicalbook.com

The parent compound, 1,3,4-oxadiazole, is a liquid at room temperature with a boiling point of 150°C and is soluble in water. chemicalbook.comchemicalbook.com The physical properties of its derivatives, such as melting and boiling points, are significantly influenced by the nature of the substituents at the 2- and 5-positions. mdpi.comchemicalbook.com For instance, aryl substituents tend to increase the melting and boiling points, while also decreasing water solubility. mdpi.comchemicalbook.com

From a medicinal chemistry perspective, the 1,3,4-oxadiazole ring is considered a "privileged scaffold" due to its presence in numerous compounds with a broad spectrum of pharmacological activities. openmedicinalchemistryjournal.com It often serves as a bioisosteric replacement for amide and ester functional groups, offering increased resistance to hydrolysis. researchgate.net Derivatives of 1,3,4-oxadiazole have been investigated for a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. mdpi.comjchemrev.com

Several general synthetic routes are employed for the construction of the 1,3,4-oxadiazole ring. Common methods include the oxidative cyclization of N-acylhydrazones and the dehydrative cyclization of diacylhydrazines using various reagents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. researchgate.netnih.gov

Research Trajectories for 2 Benzyl 1,3,4 Oxadiazole and Its Structural Analogues

Classical and Conventional Synthetic Routes to 1,3,4-Oxadiazoles

A cornerstone in the synthesis of 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. This intramolecular condensation reaction involves the removal of a water molecule from the diacylhydrazine precursor to form the stable 1,3,4-oxadiazole ring. A variety of dehydrating agents have been employed for this transformation, ranging from strong mineral acids to milder modern reagents. ipindexing.comnih.gov

Polyphosphoric acid (PPA), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂) are among the most frequently used reagents for the cyclodehydration of N,N'-diacylhydrazines. ipindexing.comnih.gov

Polyphosphoric Acid (PPA): PPA serves as both a reagent and a solvent in this reaction, which is typically conducted at elevated temperatures. ipindexing.comnih.govmdpi.com For instance, a series of aromatic poly(1,3,4-oxadiazole)s have been prepared by the direct polycondensation of dicarboxylic acids with hydrazine (B178648) sulfate (B86663) using a mixture of polyphosphoric acid and methanesulfonic acid. capes.gov.br

Phosphoryl Chloride (POCl₃): POCl₃ is a powerful dehydrating agent that effectively converts N,N'-diacylhydrazines to 1,3,4-oxadiazoles. ipindexing.comnih.gov This method has been used to synthesize a variety of 1,3,4-oxadiazole derivatives, including those with potential biological activity. nih.govutar.edu.mymdpi.com The reaction is often carried out by heating the reactants under reflux. mdpi.com For example, new 1,3,4-oxadiazole derivatives were prepared in 59–70% yields by heating aromatic carboxylic acids with hydrazide derivatives in the presence of phosphoryl chloride. mdpi.com Microwave irradiation has also been employed to accelerate the POCl₃-mediated synthesis. researchgate.net

Thionyl Chloride (SOCl₂): Thionyl chloride is another effective reagent for the cyclodehydration of diacylhydrazines to form 1,3,4-oxadiazoles. ipindexing.comnih.govresearchgate.net

Table 1: Comparison of Classical Dehydrating Agents

| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |

| Polyphosphoric Acid (PPA) | High temperature | Acts as both reagent and solvent | Harsh conditions, potential for side reactions |

| Phosphoryl Chloride (POCl₃) | Reflux | High efficiency | Corrosive, requires careful handling |

| Thionyl Chloride (SOCl₂) | Reflux | Readily available | Generates HCl gas |

Concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅) are also traditional and potent dehydrating agents for this transformation. ipindexing.comnih.govmdpi.com

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid can effectively promote the cyclodehydration of N,N'-diacylhydrazines. mdpi.comacs.org However, the harsh acidic conditions can limit its use with sensitive substrates.

Phosphorus Pentoxide (P₂O₅): P₂O₅ is a strong dehydrating agent that has been used for the synthesis of 1,3,4-oxadiazoles. nih.govmdpi.com A solution of P₂O₅ in H₂SO₄ has been reported as a convenient reagent for the cyclization of 1,2-diacylhydrazines at room temperature, affording high yields of various 1,3,4-oxadiazoles on a multigram scale. acs.org

Milder and more selective reagents have been developed for the cyclodehydration of N,N'-diacylhydrazines, including trifluoromethanesulfonic anhydride (B1165640) and the Burgess reagent. nih.govmdpi.com

Trifluoromethanesulfonic Anhydride ((CF₃SO₂)₂O): This powerful reagent, often used in combination with triphenylphosphine (B44618) oxide, can effect cyclodehydration under milder conditions, yielding 2,5-disubstituted-1,3,4-oxadiazoles in yields ranging from 26% to 96%. researchgate.netnih.gov Zabiulla and colleagues reported the use of trifluoromethanesulfonic anhydride with pyridine (B92270) as a catalyst for the synthesis of 2,5-bisphenyl-1,3,4-oxadiazoles. mdpi.com

Burgess Reagent: The Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate) is a mild and selective dehydrating agent that has been successfully used for the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines. atlanchimpharma.comiisc.ac.in It is particularly useful for substrates with sensitive functional groups. medium.com The use of a polymer-supported Burgess reagent in combination with microwave heating has been shown to be a novel and efficient method for this cyclodehydration. researchgate.net

Table 2: Modern Dehydrating Agents for N,N'-Diacylhydrazine Cyclodehydration

| Reagent | Key Features |

| Trifluoromethanesulfonic Anhydride | High reactivity, suitable for a range of substrates. |

| Burgess Reagent | Mild, selective, and effective for sensitive molecules. atlanchimpharma.comiisc.ac.inmedium.com |

An alternative major pathway to 1,3,4-oxadiazoles involves the oxidative cyclization of N-acylhydrazones. nih.govrsc.org N-acylhydrazones are typically prepared by the condensation of an aldehyde with a hydrazide. Various oxidizing agents can then be used to effect the cyclization. nih.gov

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a widely used oxidant in organic synthesis. nih.govyoutube.comrsc.org The mechanism of DDQ-mediated oxidative cyclization of N-aroylhydrazones to 1,3,4-oxadiazoles has been a subject of study, with investigations into whether it proceeds via a single-electron transfer (SET) pathway. nih.gov It has been shown that vinyl oxazolidinones react with DDQ to form α,β-unsaturated acyliminium ions under oxidative conditions, which can then be trapped by nucleophiles in cyclization reactions. nih.gov

Cerium Ammonium (B1175870) Nitrate (CAN): CAN is a versatile and powerful one-electron oxidant used in a variety of organic transformations. researchgate.netresearchgate.netcapes.gov.br It has been reported to catalyze the one-pot synthesis of disubstituted oxadiazoles (B1248032) from benzohydrazide (B10538) and aromatic aldehydes in dichloromethane. nih.gov CAN has also been used to promote the oxidative cyclization of phenolic Schiff's bases, derived from 2-aminothiophenols and aldehydes, to form 2-arylbenzothiazoles, a related heterocyclic system. mdpi.com

Reactions of Acid Hydrazides with Carboxylic Acid Derivatives

The most fundamental and widespread approach to the 1,3,4-oxadiazole ring system involves the reaction of an acid hydrazide with a carboxylic acid or its derivatives. nih.govrsc.org This pathway typically proceeds through a 1,2-diacylhydrazine (also known as N,N'-diacylhydrazine) intermediate, which subsequently undergoes cyclodehydration to form the aromatic oxadiazole ring. mdpi.comrsc.org

The direct, one-pot condensation of acid hydrazides with carboxylic acids is a common strategy for preparing 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.comacs.org This reaction requires a dehydrating agent to facilitate the final ring-closing step. nih.gov Phosphorus oxychloride (POCl₃) is a popular and effective dehydrating agent for this transformation, often used in refluxing conditions. nih.govjchemrev.com Other dehydrating agents include polyphosphoric acid (PPA), phosphorus pentaoxide, and thionyl chloride. nih.govnih.gov

Modern coupling agents have also been employed to facilitate this condensation. For example, a convenient one-pot synthesis involves activating the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by coupling with the acylhydrazide and subsequent dehydration with triphenylphosphine (Ph₃P) and tetrabromomethane (CBr₄). acs.org

Carboxylic acid derivatives such as acid chlorides and esters are widely used to synthesize the 1,2-diacylhydrazine precursors. rsc.org The synthesis of this compound derivatives often starts with 2-phenylacetic acid. This acid is first converted to its ester, ethyl-2-phenylacetate, via Fischer esterification. The resulting ester is then reacted with hydrazine hydrate (B1144303) to form 2-phenylacetohydrazide (B146101). This key hydrazide intermediate can then be reacted with a second acylating agent, such as an acid chloride, to form an unsymmetrical 1,2-diacylhydrazine, which is then cyclized to the desired 1,3,4-oxadiazole. nih.govrsc.org

Aromatic aldehydes serve as common precursors for N-acylhydrazones, which can be subsequently cyclized to 1,3,4-oxadiazoles. mdpi.comorganic-chemistry.org The initial condensation between an acid hydrazide and an aromatic aldehyde yields the N-acylhydrazone, which can then be subjected to oxidative cyclization using various reagents as previously described. organic-chemistry.org In some cases, even crude acylhydrazone substrates can be efficiently converted. acs.org

Orthoesters, particularly triethyl orthoformate, provide another route to the oxadiazole ring. mdpi.comorganic-chemistry.org They can react with acid hydrazides to form intermediates that cyclize to 1,3,4-oxadiazoles. mdpi.comorganic-chemistry.org An improved synthesis for the parent, unsubstituted 1,3,4-oxadiazole involves the dehydration of N,N'-diformylhydrazine, which can be derived from the reaction of N-formylhydrazine with triethyl orthoformate.

Ring Transformations from Precursor Heterocycles

The 1,3,4-oxadiazole ring can also be constructed through the chemical transformation of other pre-existing heterocyclic rings. This approach offers alternative synthetic pathways, often involving rearrangement reactions.

A significant method in this category is the Huisgen reaction, which involves the transformation of tetrazoles. rsc.org The reaction of a 5-substituted 1H-tetrazole with an acyl chloride leads to an unstable N-acylated tetrazole intermediate. rsc.org This intermediate readily undergoes a rearrangement, extruding a molecule of nitrogen (N₂) and cyclizing to form a 2,5-disubstituted 1,3,4-oxadiazole. rsc.org A related, metal-free, one-pot synthesis involves the N-acylation of aryl tetrazoles with aryl aldehydes, followed by a thermal rearrangement that also releases N₂ to yield 2,5-diaryl 1,3,4-oxadiazoles. organic-chemistry.org

Another, less common, example involves the use of azirine heterocycles. Substituted azirines can react with monoacylhydrazines to form disubstituted 1,3,4-oxadiazoles. rsc.org

Table 3: Synthesis of 1,3,4-Oxadiazoles via Ring Transformation

| Precursor Heterocycle | Reagent(s) | Key Transformation | Product | Source(s) |

| 5-Substituted 1H-Tetrazole | Acyl Chloride | Huisgen Rearrangement (N₂ extrusion) | 2,5-Disubstituted 1,3,4-Oxadiazole | rsc.org |

| Aryl Tetrazole | Aryl Aldehyde | N-acylation followed by thermal rearrangement | 2,5-Diaryl 1,3,4-Oxadiazole | organic-chemistry.org |

| Azirine | Monoacylhydrazine | Ring-opening and cyclization | Disubstituted 1,3,4-Oxadiazole | rsc.org |

Conversion of Tetrazoles

The transformation of tetrazoles into 1,3,4-oxadiazoles represents a powerful strategy for the synthesis of this heterocyclic system. A key reaction in this context is the Huisgen 1,3,4-oxadiazole synthesis, which involves the acylation of 5-substituted tetrazoles. This reaction proceeds through an unstable N-acylated tetrazole intermediate that undergoes a rearrangement with the elimination of nitrogen gas, followed by ring-opening and subsequent cyclization to form the 1,3,4-oxadiazole ring. researchgate.netsemanticscholar.org This method is advantageous as it allows for the convergent synthesis of 2,5-disubstituted 1,3,4-oxadiazoles in a clean and efficient manner. researchgate.netsemanticscholar.org

A metal- and base-free, one-pot protocol has been developed for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles from aryl tetrazoles and aldehydes. acs.orgorganic-chemistry.org This method utilizes a radical-promoted cross-dehydrogenative coupling strategy, where the N-acylation of the aryl tetrazole with an aldehyde is followed by a thermal rearrangement to yield the desired oxadiazole. acs.orgorganic-chemistry.org A range of aryl tetrazoles and aldehydes are compatible with this method, offering a broad scope for the synthesis of diverse 1,3,4-oxadiazole derivatives. acs.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 5-Phenyltetrazole | Benzaldehyde | 2,5-Diphenyl-1,3,4-oxadiazole (B188118) | 87 | organic-chemistry.org |

| 5-(4-Chlorophenyl)tetrazole | 4-Chlorobenzaldehyde | 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole | 81 | organic-chemistry.org |

| 5-(4-Methoxyphenyl)tetrazole | 4-Methoxybenzaldehyde | 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole | 85 | organic-chemistry.org |

Isomerization of 1,2,4-Oxadiazoles

The isomerization of 1,2,4-oxadiazoles provides another route to the 1,3,4-oxadiazole scaffold. Photochemical rearrangement is a notable method in this regard. acs.org Irradiation of certain 3-amino-5-aryl-1,2,4-oxadiazoles has been shown to induce a ring photoisomerization to the corresponding 1,3,4-oxadiazoles. acs.org This transformation is believed to proceed through a 'ring contraction–ring expansion' pathway. acs.org

The photochemical behavior of 1,2,4-oxadiazole (B8745197) derivatives is influenced by the substituents on the ring and the reaction conditions. acs.org While some derivatives yield open-chain products, others, particularly those with an amino or methylamino group at the 3-position, undergo rearrangement to the more stable 1,3,4-oxadiazole isomer. acs.org

| Starting Material | Product | Conditions | Reference |

| 3-Amino-5-phenyl-1,2,4-oxadiazole | 2-Amino-5-phenyl-1,3,4-oxadiazole | Irradiation (254 nm) in methanol | acs.org |

| 3-Methylamino-5-phenyl-1,2,4-oxadiazole | 2-Methylamino-5-phenyl-1,3,4-oxadiazole | Irradiation (254 nm) in methanol | acs.org |

Advanced and Environmentally Conscious Synthetic Approaches

In recent years, there has been a significant shift towards the development of synthetic protocols that are not only efficient but also environmentally benign. These advanced methods often offer advantages such as shorter reaction times, higher yields, and reduced use of hazardous reagents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient preparation of heterocyclic compounds, including 1,3,4-oxadiazoles. This technique often leads to a dramatic reduction in reaction times and an improvement in yields compared to conventional heating methods. nih.gov The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles has been successfully achieved under microwave irradiation from the reaction of hydrazides and substituted aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride. jobpcr.com

A variety of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole derivatives have been synthesized using microwave irradiation, demonstrating the versatility of this approach. nih.gov The process typically involves the reaction of isoniazid (B1672263) with an aromatic aldehyde under microwave irradiation, followed by cyclization with an oxidizing agent like chloramine-T. nih.gov

| Reactant 1 | Reactant 2 | Product | Time (min) | Yield (%) | Reference |

| Isoniazid | Benzaldehyde | 2-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole | 4 | 78 | nih.gov |

| Isoniazid | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | 4 | 82 | nih.gov |

| Isoniazid | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | 4 | 85 | nih.gov |

Ultrasound-Assisted Synthesis Methodologies

Ultrasound irradiation is another green chemistry technique that has been effectively applied to the synthesis of 1,3,4-oxadiazole derivatives. Sonication can accelerate reaction rates and improve yields by enhancing mass transfer and creating localized high-temperature and high-pressure zones. An ultrasound-assisted procedure for the synthesis of 5-substituted-1,3,4-oxadiazol-2-amines from the reaction of hydrazides and cyanogen (B1215507) bromide has been reported, affording the products in high yields. semanticscholar.org

This method has been used to prepare a range of 5-alkyl/aryl/heteroaryl-1,3,4-oxadiazol-2-amines, highlighting its broad applicability. semanticscholar.org The reactions are typically carried out in ethanol (B145695) with potassium bicarbonate as the base. semanticscholar.org

| Hydrazide | Product | Time (min) | Yield (%) | Reference |

| Benzohydrazide | 5-Phenyl-1,3,4-oxadiazol-2-amine | 20 | 93 | semanticscholar.org |

| 4-Chlorobenzohydrazide | 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | 25 | 90 | semanticscholar.org |

| 4-Methylbenzohydrazide | 5-(p-Tolyl)-1,3,4-oxadiazol-2-amine | 20 | 92 | semanticscholar.org |

One-Pot Multi-Component Reactions for Diversified Scaffold Synthesis

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing waste and saving time and resources. Several MCRs have been developed for the synthesis of 1,3,4-oxadiazoles. For instance, a four-component reaction of N-isocyaniminotriphenylphosphorane, an aromatic carboxylic acid, a bis-aldehyde, and a secondary amine can produce sterically congested 2,5-disubstituted 1,3,4-oxadiazole derivatives in excellent yields under mild, neutral conditions. tubitak.gov.tr

Another notable one-pot synthesis involves a copper-catalyzed dual oxidation of arylacetic acids and hydrazides under an oxygen atmosphere to afford symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgnih.gov This protocol is advantageous due to the avoidance of expensive ligands and the high yields of the products. acs.orgnih.gov

| Arylacetic Acid | Hydrazide | Product | Yield (%) | Reference |

| Phenylacetic acid | Benzohydrazide | 2-Benzyl-5-phenyl-1,3,4-oxadiazole | 82 | researchgate.net |

| 4-Chlorophenylacetic acid | Benzohydrazide | 2-(4-Chlorobenzyl)-5-phenyl-1,3,4-oxadiazole | 78 | researchgate.net |

| Phenylacetic acid | 4-Chlorobenzohydrazide | 2-Benzyl-5-(4-chlorophenyl)-1,3,4-oxadiazole | 80 | researchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds. Copper and palladium catalysts have been extensively used for the synthesis and modification of 1,3,4-oxadiazoles. A copper-catalyzed direct cross-coupling of 1,3,4-oxadiazoles with N-tosylhydrazones has been reported for the direct benzylation of aryl-substituted 1,3,4-oxadiazoles, providing a range of substituted products in high yields. mdpi.com

Furthermore, the functionalization of the 1,3,4-oxadiazole ring can be achieved through regioselective zincation or magnesiation followed by trapping with various electrophiles in the presence of a transition metal catalyst. acs.orgacs.orgnih.govresearchgate.net This approach allows for the introduction of diverse substituents onto the oxadiazole core under mild conditions. acs.orgacs.orgnih.govresearchgate.net

| Substrate | Coupling Partner | Catalyst | Product | Yield (%) | Reference |

| 2-Phenyl-1,3,4-oxadiazole | 4-Iodoanisole | Pd(dba)₂/Xantphos | 2-Phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 92 | acs.org |

| 2-Phenyl-1,3,4-oxadiazole | 4-Iodotoluene | Pd(dba)₂/Xantphos | 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole | 88 | acs.org |

| 2-Phenyl-1,3,4-oxadiazole | 1-Iodo-4-(trifluoromethyl)benzene | Pd(dba)₂/Xantphos | 2-Phenyl-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole | 73 | acs.org |

Specific Synthetic Routes and Derivatizations Pertaining to this compound

The following sections detail specific and widely utilized methodologies for obtaining the target compound and its key derivatives. The synthesis often commences with readily available starting materials like 2-phenylacetic acid and proceeds through key intermediates such as hydrazides.

The common starting point for the synthesis of the 5-benzyl-1,3,4-oxadiazole core is 2-phenylacetic acid. This acid is typically converted into a more reactive derivative to facilitate subsequent reactions. A primary method is Fischer esterification, where the acid is refluxed with an alcohol, such as methanol, in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to produce the corresponding ester, methyl 2-phenylacetate. asianpubs.org This esterification is a crucial initial step that prepares the molecule for the introduction of the hydrazine moiety.

Following esterification, the resulting ester is converted into the key intermediate, 2-phenylacetohydrazide. This is achieved through hydrazinolysis, which involves reacting the ester with hydrazine hydrate, often in an alcoholic solvent like ethanol. asianpubs.orgnih.gov This sequence provides a reliable and high-yielding pathway to the acid hydrazide, which serves as the direct precursor for the oxadiazole ring.

Table 1: Two-Step Conversion of 2-Phenylacetic Acid to 2-Phenylacetohydrazide

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | 2-Phenylacetic Acid | Methanol, H₂SO₄ (cat.) | Methyl 2-phenylacetate | Activation of the carboxyl group |

| 2 | Methyl 2-phenylacetate | Hydrazine Hydrate (NH₂NH₂·H₂O), Ethanol | 2-Phenylacetohydrazide | Formation of the hydrazide precursor for cyclization |

With 2-phenylacetohydrazide in hand, the central 1,3,4-oxadiazole ring is constructed via cyclization. The specific reagents used in this step determine the substituent at the 2-position of the resulting 5-benzyl-1,3,4-oxadiazole.

One of the most common routes leads to the formation of a 2-thiol derivative. This involves the reaction of 2-phenylacetohydrazide with carbon disulfide in a basic medium, typically an alcoholic solution of potassium hydroxide. asianpubs.orgjchemrev.com The reaction proceeds through the formation of a dithiocarbazate salt, which upon heating undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide (B99878) to yield 5-benzyl-1,3,4-oxadiazole-2-thiol. researchgate.netnih.gov This thiol derivative is a versatile intermediate for further modifications. asianpubs.org

Alternatively, to synthesize 2,5-disubstituted 1,3,4-oxadiazoles where the second substituent is not a thiol, the 2-phenylacetohydrazide can be reacted with other carboxylic acids or their derivatives (like acid chlorides) to form a 1,2-diacylhydrazine. nih.govresearchgate.net This intermediate is then subjected to cyclodehydration using a variety of dehydrating agents. Commonly employed reagents for this purpose include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosphorus pentaoxide (P₂O₅), and polyphosphoric acid. nih.govnih.gov The choice of reagent can depend on the specific substrates and desired reaction conditions.

The 5-benzyl-1,3,4-oxadiazole-2-thiol scaffold is a valuable platform for creating a diverse library of related compounds. asianpubs.orgresearchgate.net The thiol group exists in tautomeric equilibrium with its thione form and provides a reactive handle for various chemical transformations, most notably S-alkylation and Mannich reactions. asianpubs.orgjapsonline.com

In S-alkylation reactions, the thiol is typically deprotonated with a base to form a thiolate anion, which then acts as a nucleophile, attacking an electrophilic alkyl or benzyl halide. japsonline.com This results in the formation of a new carbon-sulfur bond, yielding 2-(alkylthio)- or 2-(benzylthio)-substituted 1,3,4-oxadiazoles.

Another important derivatization is the Mannich reaction. This three-component reaction involves the condensation of the thiol/thione, formaldehyde, and a primary or secondary amine. asianpubs.orgnih.gov This reaction introduces an aminomethyl group at the nitrogen atom of the oxadiazole ring, leading to the formation of various Mannich bases.

Table 2: Examples of Derivatization of 5-Benzyl-1,3,4-oxadiazole-2-thiol

| Reaction Type | Reagents | Product Type |

| S-Alkylation | Alkyl Halide (e.g., CH₃I), Base | 5-Benzyl-2-(methylthio)-1,3,4-oxadiazole |

| S-Benzylation | Benzyl Halide (e.g., Benzyl Bromide), Base | 5-Benzyl-2-(benzylthio)-1,3,4-oxadiazole |

| Mannich Reaction | Formaldehyde, Amine (e.g., Morpholine) | 4-((5-Benzyl-1,3,4-oxadiazol-2-yl)methyl)morpholine |

An alternative synthetic strategy involves forming the 1,3,4-oxadiazole ring first and then introducing the benzyl group. This approach is particularly relevant for synthesizing compounds where the benzyl group is attached via a heteroatom, such as sulfur.

For example, a 5-aryl-1,3,4-oxadiazole-2-thiol can be synthesized from a corresponding aromatic acid hydrazide and carbon disulfide. japsonline.com The resulting thiol can then be subjected to S-alkylation using a benzyl halide, such as benzyl bromide, in the presence of a suitable base. This reaction attaches the benzyl group to the sulfur atom, yielding a 5-aryl-2-(benzylthio)-1,3,4-oxadiazole derivative. japsonline.com This method allows for the late-stage introduction of the benzyl moiety onto a pre-functionalized heterocyclic core.

Similarly, other one-pot protocols can be utilized where an aryl hydrazide is condensed with an acid chloride under microwave heating without the need for a separate dehydrating agent, offering a rapid route to 2,5-disubstituted-1,3,4-oxadiazoles. jchemrev.com By selecting phenylacetyl chloride as one of the components, the benzyl group can be incorporated directly into the final structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound analogues. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the nuclei within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

In the ¹H NMR spectra of 2,5-disubstituted 1,3,4-oxadiazole derivatives, the signals corresponding to the aromatic protons typically appear in the range of δ 6.52-8.61 ppm. nih.gov For analogues containing specific functionalities, such as -NH and -OH groups, the proton signals are generally observed near δ 3.8-4.9 ppm and δ 4.3-5.6 ppm, respectively. nih.gov The methylene (B1212753) protons of the benzyl group in compounds like 1-benzyl-4-phenyl-1H-1,2,3-triazole, a related heterocyclic structure, show a characteristic singlet at approximately δ 5.58 ppm. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectra of 1,3,4-oxadiazole derivatives provide key insights into the carbon framework. The carbon atoms of the oxadiazole ring (C2 and C5) are particularly diagnostic. For 2-aryl-1,3,4-oxadiazoles, the signal for the C2 carbon, which is bonded to the N-aryl substituent, is typically found in the 155-165 ppm range. researchgate.net The C5 carbon, attached to an electron-rich aryl system, resonates at approximately 150-155 ppm. researchgate.net The small chemical shift difference of about 5-6 ppm between C2 and C5 is a characteristic feature for this substitution pattern. researchgate.net Aromatic carbons of a benzene (B151609) ring substituent generally appear between δ 127.05 and 130.40 ppm. researchgate.net For instance, in 1-benzyl-4-phenyl-1H-1,2,3-triazole, the aromatic carbons of the phenyl and benzyl groups show signals at δ 125.6-134.6 ppm, while the methylene carbon of the benzyl group appears at δ 54.1 ppm. rsc.org

| Proton (¹H) NMR Data | |

| Functional Group | Chemical Shift (δ, ppm) |

| Aromatic (Ar-H) | 6.52-8.61 nih.gov |

| -OH | 4.3-5.6 nih.gov |

| -NH | 3.8-4.9 nih.gov |

| Benzyl (-CH₂) | ~5.58 rsc.org |

| Carbon-13 (¹³C) NMR Data | |

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 (Oxadiazole) | 155-165 researchgate.net |

| C5 (Oxadiazole) | 150-155 researchgate.net |

| Aromatic (Ar-C) | 127.05-130.40 researchgate.net |

| Benzyl (-CH₂) | ~54.1 rsc.org |

Infrared (IR) Spectroscopy for Characteristic Vibrational Frequencies

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound analogues. The formation of the 1,3,4-oxadiazole ring is confirmed by the presence of specific vibrational bands. A key absorption is the C=N stretching vibration, which is typically observed in the range of 1533-1684 cm⁻¹. nih.gov The C-O-C stretching vibration of the oxadiazole ring usually appears between 1010 and 1282 cm⁻¹. nih.govresearchgate.net For instance, some studies report the C-O-C band specifically around 1239-1282 cm⁻¹ nih.gov or 1232 cm⁻¹ researchgate.net. Additionally, the stretching vibration of the C=O group within the heterocyclic ring can be seen at approximately 1010-1091 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. nih.gov

| Infrared (IR) Spectroscopy Data | |

| Vibrational Mode | Frequency (cm⁻¹) |

| C=N Stretch | 1533-1684 nih.gov |

| C-O-C Stretch | 1010-1282 nih.govresearchgate.net |

| C=O Stretch | 1010-1091 nih.gov |

| Aromatic C-H Stretch | 3000-3100 nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which are related to the extent of conjugation. For 2,5-diaryl-1,3,4-oxadiazole derivatives with extended conjugation, absorption maxima are observed between 283 nm and 303 nm. researchgate.net These absorptions are attributed to π-π* transitions. scielo.org.za In some cases, n-π* transitions are also observed. scielo.org.za For example, a series of 2,1,3-benzoxadiazole derivatives, which also contain a five-membered heterocyclic ring with oxygen and nitrogen, exhibit an absorption maximum around 419 nm, corresponding to π-π* electronic transitions. researchgate.net The position of the absorption maxima can be influenced by the solvent and the substituents on the aromatic rings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound analogues. The molecular ion peak confirms the molecular formula of the synthesized compound. nih.gov The fragmentation patterns provide valuable structural information. For 2,5-disubstituted 1,3,4-oxadiazoles, characteristic fragmentation pathways are observed. For example, in the mass spectrum of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide, a notable fragmentation involves the cleavage of the bond between the oxadiazole ring and the thio-acetamide side chain. researchgate.net Similarly, for 5-(3-Nitrophenyl)-2-(allylthio)-1,3,4-oxadiazole, the fragmentation pattern reveals cleavage of the allylthio group from the oxadiazole ring. researchgate.net These patterns help in confirming the connectivity of the different structural units within the molecule.

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions. For a series of 2,5-diaryl-1,3,4-oxadiazole derivatives containing pyrazolo[1,5-a]pyridine (B1195680) units, single-crystal X-ray analysis showed that the crystal structure is monoclinic and that the aromatic rings are nearly coplanar, which allows for conjugation. researchgate.net In another example, the crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was found to be triclinic, with the triazole and indole (B1671886) rings twisted from each other by 12.64°. mdpi.com This technique is invaluable for unambiguously confirming the molecular structure and understanding the solid-state packing of these compounds.

Advanced Crystallographic and Intermolecular Interaction Analyses

The solid-state architecture of molecular crystals is dictated by a complex interplay of non-covalent interactions. For this compound analogues, a detailed examination of these interactions is essential for understanding their structure-property relationships.

Hirshfeld Surface Analysis for Non-Covalent Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contacts can be identified. The surface is generated by partitioning the crystal electron density into molecular fragments. The analysis also produces two-dimensional fingerprint plots, which summarize the distribution of different types of intermolecular contacts.

In studies of various 1,3,4-oxadiazole derivatives, Hirshfeld surface analysis has revealed the predominant role of specific non-covalent interactions in their crystal packing. For instance, in a study of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole and a related fluorinated analogue, the analysis indicated that H···H and H···C/C···H interactions are the most significant contributors to the crystal packing. nih.gov This highlights the importance of van der Waals forces and weak hydrogen bonds in stabilizing the crystal lattice.

The percentage contributions of the most significant intermolecular contacts for two 1,3,4-oxadiazole-2-thione-N-Mannich derivatives are presented in the table below. These findings underscore that even subtle changes in substitution can influence the nature and extent of intermolecular interactions. researchgate.net

| Interaction Type | Compound 1 (%) | Compound 2 (%) |

|---|---|---|

| H···H | 20.6 | 21.0 |

| H···F/F···H | 14.5 | 7.5 |

| H···C/C···H | 12.8 | 15.4 |

| H···S/S···H | 11.5 | 7.1 |

Quantum Theory of Atoms In Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule, allowing for the characterization of chemical bonds and non-covalent interactions. nih.gov This theory is based on the topological analysis of the electron density (ρ) and its Laplacian (∇²ρ). Critical points in the electron density, known as bond critical points (BCPs), are of particular interest as their properties reveal the nature of the interaction between two atoms.

For an interaction to be classified as a chemical bond, a BCP must exist between the two atomic nuclei. The properties at the BCP, such as the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), provide quantitative measures of the bond's strength and character. Generally, for covalent bonds, ∇²ρ(r) is negative, indicating a concentration of electron density, while for closed-shell interactions (like hydrogen bonds and van der Waals contacts), ∇²ρ(r) is positive, signifying a depletion of electron density at the BCP.

In the study of 1,3,4-oxadiazole-2-thione-N-Mannich derivatives, QTAIM analysis was employed to investigate the nature of various intermolecular interactions. The topological parameters for the BCPs of these interactions were calculated, confirming them as closed-shell interactions. The table below presents a selection of these parameters for various non-covalent interactions found in the crystal structures of these analogues.

| Interaction | d (Å) | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

|---|---|---|---|---|

| C–H···S | 2.85 | 0.018 | 0.065 | 0.001 |

| C–H···Cl | 2.92 | 0.015 | 0.055 | 0.000 |

| C–H···F | 2.45 | 0.022 | 0.098 | 0.002 |

| C–Cl···Cl | 3.45 | 0.006 | 0.025 | 0.000 |

| F···O | 2.98 | 0.007 | 0.038 | 0.001 |

Note: The values presented are representative and may vary slightly between different molecular dimers and computational levels of theory.

The positive values of ∇²ρ(r) and the small, near-zero values of H(r) are characteristic of weak, closed-shell non-covalent interactions. QTAIM analysis has also been instrumental in confirming the presence and nature of π-π stacking interactions in other 1,3,4-oxadiazole systems. nih.gov By providing a quantitative description of the bonding, QTAIM complements the visual and statistical information obtained from Hirshfeld surface analysis, offering a deeper understanding of the forces that govern the structure of this compound analogues.

Computational and Theoretical Investigations of 2 Benzyl 1,3,4 Oxadiazole Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has emerged as a important method for studying the structural and electronic properties of 1,3,4-oxadiazole (B1194373) derivatives. rjpbcs.com These calculations provide a theoretical framework to understand molecular stability, reactivity, and spectroscopic behavior.

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For derivatives of 1,3,4-oxadiazole, DFT methods, particularly using the B3LYP functional with basis sets like 6-31G* or higher, have been shown to provide accurate results for molecular structures. rjpbcs.com The optimized geometries can then be used to predict theoretical vibrational frequencies. These calculated frequencies are often compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. researchgate.net For instance, studies on related 1,3,4-oxadiazole derivatives have shown good agreement between theoretical and experimental vibrational data, although discrepancies can arise due to intermolecular forces in the solid state which are not accounted for in gas-phase calculations. acs.org

In a study on 5-(5-methyl-benzofuran-3-ylmethyl)-3H- Current time information in Berlin, DE.nih.govresearchgate.netoxadiazole-2-thione, DFT calculations at the B3LYP/6-31++G(d,p) level were used to determine the fundamental vibrational modes, which were assigned using potential energy distribution (PED) analysis. researchgate.net Similarly, for a series of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene derivatives, geometries were optimized at the B3LYP/6-31G(d) level. scribd.com Such studies confirm that the optimized geometries can reliably reproduce crystal structure parameters. acs.org

Table 1: Selected Optimized Geometrical Parameters for a Representative 1,3,4-Oxadiazole Derivative Note: This table is a representative example based on typical findings in the literature for 1,3,4-oxadiazole systems. Exact values for 2-benzyl-1,3,4-oxadiazole would require a specific calculation.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C2-O1 | 1.36 |

| O1-C5 | 1.36 | |

| C2-N3 | 1.30 | |

| N3-N4 | 1.40 | |

| N4-C5 | 1.30 | |

| **Bond Angles (°) ** | C5-O1-C2 | 105.0 |

| O1-C2-N3 | 115.0 | |

| C2-N3-N4 | 102.5 | |

| N3-N4-C5 | 102.5 |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key parameter that reflects the molecule's chemical reactivity and kinetic stability. bohrium.commdpi.com

For 1,3,4-oxadiazole derivatives, DFT calculations reveal that the distribution of these orbitals is heavily influenced by the substituents attached to the core ring. researchgate.netbeilstein-journals.org In many derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as a phenyl or substituted benzyl (B1604629) group, while the LUMO is concentrated on the electron-deficient 1,3,4-oxadiazole ring. researchgate.netbeilstein-journals.org This separation of FMOs is indicative of charge transfer characteristics. beilstein-journals.org The energy gap (ΔE) can be correlated with the molecule's bioactivity; a smaller gap suggests higher reactivity. bohrium.com For example, in a study of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, the HOMO and LUMO energies were calculated to understand its charge distribution and reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted 1,3,4-Oxadiazole System Note: This table illustrates typical values found in DFT studies of similar compounds. researchgate.netmdpi.com The specific values for this compound may vary.

| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Substituted 1,3,4-Oxadiazole | -6.4 to -5.9 | -2.5 to -1.5 | 3.9 to 4.9 |

Theoretical calculations are invaluable for exploring the photophysical properties of molecules, such as their absorption and emission spectra, and for understanding phenomena like intramolecular charge transfer (ICT). Time-Dependent DFT (TD-DFT) is the primary method used for calculating electronic excitation energies, which correspond to UV-Vis absorption spectra. scribd.comscirp.org

Studies on various 1,3,4-oxadiazole derivatives show that they can exhibit significant ICT upon excitation. researchgate.netrsc.org This process involves the transfer of electron density from an electron-donating part of the molecule to an electron-accepting part. rsc.org In D-π-A (Donor-π-Acceptor) systems containing a 1,3,4-oxadiazole ring as the acceptor, theoretical calculations have revealed that the first singlet excited state possesses both π-π* and CT characteristics. researchgate.net The analysis of atomic charges and electron density changes upon excitation provides clear evidence of charge transfer. researchgate.net For instance, in diphenylamine-substituted symmetric 1,3,4-oxadiazole derivatives, a significant enhancement of ICT strength was observed and rationalized through theoretical calculations, which ascribed the strong ICT character to the increased distance between the donor and acceptor moieties. rsc.org The photophysical properties of carbazole-1,3,4-oxadiazole based fluorophores have also been investigated in detail using DFT computations. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, such as a protein or enzyme, to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of their biological activity. nih.govuowasit.edu.iq

Molecular docking simulations calculate a binding affinity or docking score, which estimates the strength of the interaction between the ligand and the target receptor. thieme-connect.com A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com For 1,3,4-oxadiazole derivatives, docking studies have been performed against a wide range of biological targets, including enzymes and receptors implicated in various diseases. nih.govtandfonline.com

These simulations provide detailed insights into the specific interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: Crucial for molecular recognition and binding specificity. tandfonline.com

Hydrophobic Interactions: Interactions between nonpolar groups, which are significant drivers of binding. tandfonline.com

π-π Stacking and π-Alkyl Interactions: Occur between aromatic rings of the ligand and receptor. mdpi.com

Electrostatic Interactions: Attractive or repulsive forces between charged groups. tandfonline.com

For example, docking studies of novel 1,3,4-oxadiazole-naphthalene hybrids against the VEGFR-2 active site revealed key hydrogen bonding interactions with residues like Glu883 and Asp1044, as well as hydrophobic interactions with Val914 and Cys1043. tandfonline.com Similarly, in a study of 1,3,4-oxadiazole derivatives as tubulin inhibitors, docking revealed crucial hydrogen bonding in addition to hydrophobic interactions at the colchicine (B1669291) binding site. nih.gov The binding affinity for a series of 1,3,4-oxadiazole derivatives targeting the 5-HT1A receptor was determined, with the most potent compound showing a Ki value of 1.52 nM. rsc.org

Table 3: Example of Molecular Docking Results for 1,3,4-Oxadiazole Derivatives Against a Protein Target Note: This table is a representative compilation based on findings from multiple sources. thieme-connect.comtandfonline.comnih.gov

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Oxadiazole Derivative A | VEGFR-2 | -23.78 | Glu883, Asp1044, Cys1043 | Hydrogen Bond, Hydrophobic |

| Oxadiazole Derivative B | Tubulin | -8.5 | Thr179, Cys241, Leu255 | Hydrogen Bond, Hydrophobic |

| Oxadiazole Derivative C | NF-κB (p65) | -61.0 (Dock Score) | Arg33, Tyr36, Cys38 | Hydrophobic |

A critical aspect of molecular docking is the identification of the binding site or pocket on the target protein where the ligand is most likely to bind. nih.govimpactfactor.org For known targets, docking can confirm if a new series of compounds binds to the same active site as a known inhibitor or substrate. For novel targets, binding site identification tools can predict potential pockets based on the protein's surface topology and physicochemical properties. nih.gov

In several studies involving 1,3,4-oxadiazole derivatives, docking simulations successfully predicted their binding within the active sites of various enzymes. For instance, derivatives have been docked into the active site of peptide deformylase to assess their potential as antibacterial agents. nih.govimpactfactor.org In another study, 1,3,4-oxadiazoles were docked into the hydrophobic region of the p65 subunit of NF-κB, a key protein in inflammation and cancer. nih.gov The binding modes of active compounds against cyclooxygenase (COX-1/COX-2) enzymes have also been investigated to understand their anti-inflammatory potential. mdpi.comresearchgate.net These predictions are crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized molecules and provides insights into the structural features essential for potency.

Several 2D and 3D-QSAR models have been successfully developed for 1,3,4-oxadiazole derivatives to predict their activity against various biological targets. nih.gov These models are built using a "training set" of molecules with known activities and then validated using an external "test set" to ensure their predictive power.

For instance, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were conducted on a series of oxadiazole derivatives as anti-Alzheimer agents. rsc.org The resulting models demonstrated significant statistical robustness. rsc.org Another study on antimicrobial 1,3,4-oxadiazoles utilized k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) to generate 30 different 3D-QSAR models, from which a statistically significant model was selected. researchgate.net Similarly, QSAR models have been generated for 1,3,4-oxadiazoles with antibacterial activity, resulting in predictive models with good statistical quality. nih.gov The reliability of these models is assessed using statistical metrics such as the cross-validated correlation coefficient (q²), the conventional correlation coefficient (r²), and the predictive correlation coefficient for the external test set (pred_r²). researchgate.netmdpi.com

Table 2: Statistical Validation of Selected QSAR Models for 1,3,4-Oxadiazole Derivatives

| QSAR Method | Biological Activity | q² (Cross-validated r²) | r² (Non-cross-validated r²) | pred_r² (External validation) | Reference(s) |

|---|---|---|---|---|---|

| CoMFA | Anti-Alzheimer (GSK-3β inhibition) | 0.692 | Not Reported | 0.6885 | rsc.org |

| CoMSIA | Anti-Alzheimer (GSK-3β inhibition) | 0.696 | Not Reported | 0.6887 | rsc.org |

| kNN-MFA | Antimicrobial | 0.6969 | Not Reported | 0.6148 | researchgate.net |

| 2D-MLR | Antitubercular | 0.5754 | 0.9827 | 0.8392 | nih.gov |

A major advantage of 3D-QSAR methods like CoMFA and CoMSIA is the generation of contour maps. These maps visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish biological activity. rsc.org

Analysis of these contour maps for oxadiazole derivatives has provided crucial insights for lead optimization. For example, in the study of anti-Alzheimer agents, the contour maps provided structural information that could guide the design of new compounds with improved inhibitory activities against GSK-3β. rsc.org QSAR studies on antitubercular oxadiazole-ligated pyrrole (B145914) derivatives helped identify the key structural fragments required for activity. nih.gov These studies often reveal the importance of specific substitutions on the phenyl rings attached to the core oxadiazole structure. For instance, studies have shown that introducing electron-withdrawing groups at certain positions on the phenyl ring can be favorable for activity. acs.org The combination of the oxadiazole ring with other heterocyclic systems can also lead to enhanced biological effects. researchgate.net This information is invaluable for rationally designing next-generation compounds with superior potency and selectivity.

Electrostatic Potential (ESP) Surface Analysis

Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule. rsc.orgscirp.org It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.orgscirp.org This is critical for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrophile-nucleophile interactions, which are fundamental to a ligand's recognition and binding by a biological receptor. rsc.orgmdpi.com

In studies of 1,3,4-oxadiazole derivatives, MEP surfaces have been computed to investigate the most reactive parts of the molecules. rsc.org For a derivative identified as 2-(benzylthio)-5-(phenyl)-1,3,4-oxadiazole, the MEP surface revealed that the minimum potential (the most electron-rich and nucleophilic region) is located at the nitrogen atoms of the 1,3,4-oxadiazole ring, with a value of -37.0 kcal/mol. rsc.org In contrast, the oxygen atom within the oxadiazole ring was found to be significantly more positive (-7.5 kcal/mol), indicating it is less likely to act as a strong nucleophile. rsc.org

For a related compound, 2-(4-tert-Butylbenzylthio)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, the MEP minimum was located at an oxygen atom of a methoxy (B1213986) group (-37.7 kcal/mol), while the oxadiazole nitrogens remained strongly negative. rsc.org These findings highlight that the nitrogen atoms of the 1,3,4-oxadiazole ring are primary sites for hydrogen bond acceptance, a crucial interaction for binding to many protein targets. rsc.orgmdpi.com The MEP analysis helps to rationalize the observed intermolecular interactions in crystal structures and provides a basis for understanding the binding modes within protein active sites. rsc.org

Table 3: Summary of Electrostatic Potential (ESP/MEP) Analysis Findings

| Compound/System | Region of Minimum Potential (Nucleophilic) | Energy Value (kcal/mol) | Region of Positive Potential (Electrophilic) | Significance | Reference(s) |

|---|---|---|---|---|---|

| 2-(benzylthio)-5-(phenyl)-1,3,4-oxadiazole | Nitrogen atoms of the 1,3,4-oxadiazole ring | -37.0 | Oxygen atom of the oxadiazole ring | Identifies N-atoms as primary hydrogen bond acceptors. | rsc.org |

| 2-(4-tert-Butylbenzylthio)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | Oxygen atom of the methoxy group | -37.7 | Oxygen atom of the oxadiazole ring | Shows how substitutions influence the electrostatic profile. | rsc.org |

| Metal complexes of 2-(5-amino- researchgate.netrsc.orgtandfonline.com-oxadiazol-2-yl)phenol | Phenolic oxygen atoms | Not specified | Not specified | Indicates the most suitable sites for electrophilic attack. | scirp.org |

Structure Activity Relationships and Molecular Mechanisms of Action for 1,3,4 Oxadiazole Based Compounds

General Principles Governing Structure-Activity Relationships in 1,3,4-Oxadiazoles

The biological activity of 1,3,4-oxadiazole (B1194373) derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies have revealed several general principles that govern their efficacy as enzyme inhibitors.

The substituents at the C2 and C5 positions of the 1,3,4-oxadiazole ring play a crucial role in determining the molecule's interaction with target enzymes. The introduction of various aryl, alkyl, or heterocyclic moieties at these positions can modulate the compound's lipophilicity, electronic properties, and steric bulk, thereby influencing its binding affinity and selectivity. For instance, the presence of a benzyl (B1604629) group can contribute to hydrophobic interactions within the active site of an enzyme.

Furthermore, the incorporation of specific functional groups on the substituents can lead to enhanced biological activity. For example, the presence of electron-donating or electron-withdrawing groups on an aromatic ring attached to the oxadiazole core can alter the molecule's electronic charge distribution, which may be critical for binding to the target protein. tmrjournals.com The ability of the 1,3,4-oxadiazole ring and its substituents to form hydrogen bonds is a key factor in their interaction with biological receptors. tmrjournals.com

Molecular and Cellular Mechanisms of Biological Action

1,3,4-Oxadiazole derivatives exert their biological effects through various molecular and cellular mechanisms, primarily by inhibiting or modulating the activity of key enzymes involved in cellular proliferation and survival. nih.govijnrd.org Their anticancer potential often stems from their ability to interfere with DNA synthesis, cell cycle regulation, and the maintenance of telomere length. nih.govnih.gov

Enzyme Inhibition and Modulation Studies

The 1,3,4-oxadiazole scaffold has been identified as a key pharmacophore in the design of inhibitors for several enzymes that are crucial for cancer cell growth. nih.govnih.gov These include enzymes involved in nucleotide metabolism, epigenetic regulation, DNA topology, and telomere maintenance.

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. mdpi.com Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately causing cell death. Several 1,3,4-oxadiazole derivatives have been investigated as potential TS inhibitors. mdpi.comresearchgate.netrsc.org

Research has shown that hybrid molecules containing both 1,3,4-oxadiazole and 1,2,3-triazole moieties can act as potent TS inhibitors. mdpi.com For example, certain synthesized hybrids exhibited significant TS inhibitory activity, with IC50 values in the low micromolar range, demonstrating greater potency than the standard drug pemetrexed. mdpi.com Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of the TS enzyme. mdpi.com

Table 1: Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives against Thymidylate Synthase (TS)

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Benzimidazole-1,3,4-oxadiazole derivative 10 | Human TS | 1.01 | rsc.org |

| Benzimidazole-1,3,4-oxadiazole derivative 14 | Human TS | 1.19 | rsc.org |

| 1,3,4-Oxadiazole-1,2,3-triazole hybrid 12 | Human TS | 2.52 | mdpi.com |

| 1,3,4-Oxadiazole-1,2,3-triazole hybrid 13 | Human TS | 4.38 | mdpi.com |

| 1,3,4-Oxadiazole thioether derivative 18 | Human TS | 0.62 | nih.gov |

| 1,3,4-Oxadiazole thioether derivative 18 | Escherichia coli TS | 0.47 | nih.gov |

| Pemetrexed (Standard) | Human TS | 6.75 | mdpi.com |

| 5-Fluorouracil (5-FU) (Standard) | Human TS | 1.91 | rsc.org |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. acs.org Aberrant HDAC activity is often associated with cancer, making them attractive targets for anticancer drug development. mdpi.com Certain 1,3,4-oxadiazole derivatives have been identified as potent HDAC inhibitors. nih.govnih.gov

Specifically, 2-(difluoromethyl)-1,3,4-oxadiazoles (DFMOs) have emerged as highly selective and potent mechanism-based inhibitors of HDAC6. nih.govnih.govacs.org These compounds act as substrate analogs and undergo an enzyme-catalyzed ring-opening reaction, leading to a tight and long-lived enzyme-inhibitor complex. nih.gov The trifluoromethyl-1,3,4-oxadiazole (TFMO) analog has also demonstrated submicromolar inhibitory activity against HDAC6. nih.gov

Table 2: Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives against Histone Deacetylases (HDACs)

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Trifluoromethyl-1,3,4-oxadiazole (TFMO) 17 | HDAC6 | 0.531 | nih.gov |

| 1,3,4-Oxadiazole-containing hydroxamate 2t | HDAC1 | Potent and Selective | acs.org |

| 1,3,4-Oxadiazole-containing hydroxamate 2x | HDAC1 | Potent and Selective | acs.org |

| 1,3,4-Oxadiazole-containing 2-aminoanilide 3i | HDAC1 | Potent and Selective | acs.org |

Topoisomerase II is an essential enzyme that resolves topological problems in DNA by creating transient double-strand breaks, allowing for DNA replication, transcription, and chromosome segregation. mdpi.com Inhibition of topoisomerase II can lead to the accumulation of DNA damage and trigger apoptosis in cancer cells. Some 1,3,4-oxadiazole derivatives have been shown to act as inhibitors of bacterial topoisomerase II (DNA gyrase). mdpi.com

Studies on S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids have demonstrated their potential as strong inhibitors of bacterial topoisomerases II (DNA gyrase) and IV. mdpi.com These compounds are crucial for bacterial DNA replication, and their inhibition can lead to antibacterial effects.

Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, thus maintaining telomere length and enabling cellular immortality, a hallmark of cancer cells. benthamdirect.comnih.gov Inhibition of telomerase is a promising strategy for cancer therapy. nih.gov Several 1,3,4-oxadiazole derivatives have been identified as potent telomerase inhibitors. tmrjournals.combenthamdirect.comnih.gov

Derivatives of 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide have been the subject of quantitative structure-activity relationship (QSAR) studies to identify key chemical features contributing to their telomerase inhibitory activity. benthamdirect.com Furthermore, a series of 2-phenyl-4H-chromone derivatives containing a 1,3,4-oxadiazole moiety exhibited significant telomerase inhibition, with some compounds showing IC50 values in the sub-micromolar range. nih.gov The mechanism of action for some of these compounds involves the downregulation of dyskerin, a component of the telomerase complex. tmrjournals.com

Table 3: Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives against Telomerase

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2-(2,3-Dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole (65) | Telomerase | 1.27 ± 0.05 | nih.gov |

| 3-(((2-Fluorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione (67) | Telomerase | 0.8 ± 0.1 | nih.gov |

| 3-(((4-Chlorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione (68) | Telomerase | 0.9 ± 0.0 | nih.gov |

| 2-(5-(((6-chloropyridin-3-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)-5-methoxyphenol (70) | Telomerase | 2.3 ± 0.07 | nih.gov |

| 2-(((6-chloropyridin-3-yl) methyl)thio)-5-(naphthalen-1-yl)-1,3,4-oxadiazole (71) | Telomerase | 2.56 ± 0.11 | nih.gov |

| 2-phenyl-4H-chromone derivative A33 | Telomerase | < 1 | nih.gov |

| Staurosporine (Positive Control) | Telomerase | 8.32 ± 0.08 | researchgate.net |

| Ethidium bromide (Positive Control) | Telomerase | 2.50 ± 0.23 | researchgate.net |

Inhibition of Thymidine (B127349) Phosphorylase (TP)

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in the pyrimidine (B1678525) salvage pathway and is implicated in cancer progression and angiogenesis. rjmseer.comnih.govresearchgate.net The 1,3,4-oxadiazole scaffold has emerged as a significant framework in the design of TP inhibitors. rjmseer.comnih.govresearchgate.net Structure-activity relationship (SAR) studies on 1,3,4-oxadiazole-based compounds have revealed key structural features that govern their inhibitory potency.

Research into isatin-based oxadiazole analogs has provided insights into the structural requirements for potent thymidine phosphorylase inhibition. imist.maresearchgate.net Quantitative structure-activity relationship (QSAR) models have been developed to understand the correlation between the physicochemical properties of these derivatives and their biological activity. imist.maresearchgate.net These studies have indicated that electronegative substituents at certain positions of the molecule and less steric bulk with electropositive substituents at other positions are favorable for TP inhibition. researchgate.net

Molecular docking studies have further elucidated the binding modes of these inhibitors within the active site of the TP enzyme, highlighting the importance of specific interactions with key amino acid residues. researchgate.net For instance, 2,4,5-trioxoimidazolidines bearing N-(substituted)phenylalkyl groups have been identified as non-nucleobase-derived inhibitors of TP. nih.gov The phenylalkyl group in these compounds is suggested to occupy the active site region typically filled by a thymine-containing structure. nih.gov

The development of novel and potent TP inhibitors is an active area of research, with the goal of creating more effective anticancer agents. researchgate.netnih.gov The versatility of the 1,3,4-oxadiazole ring allows for diverse chemical modifications to optimize inhibitory activity against thymidine phosphorylase. rjmseer.comnih.gov

Table 1: Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives against Thymidine Phosphorylase

| Compound | R1 | R2 | pIC50 (mole) |

| 1 | H | 4-OCH3-Ph | 4.074 |

| 2 | H | 4-CH3-Ph | 4.661 |

| 3 | H | 4-Cl-Ph | 4.58 |

| 4 | H | 4-F-Ph | 4.754 |

| 5 | H | 2-NO2-Ph | 4.235 |

| 6 | CH3 | 4-OCH3-Ph | 3.761 |

| 7 | CH3 | 4-CH3-Ph | 4.334 |

| 8 | CH3 | 4-Cl-Ph | 4.052 |

Data sourced from QSAR studies on 1,3,4-oxadiazole derivatives. The pIC50 value is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Inhibition of DNA Gyrase

DNA gyrase is a bacterial enzyme that plays a vital role in DNA replication, repair, and recombination, making it an attractive target for the development of antibacterial agents. nih.gov The 1,3,4-oxadiazole nucleus has been incorporated into various molecular structures to explore their potential as DNA gyrase inhibitors.

In the quest for new antibacterial agents, N-phenylpyrrolamide derivatives featuring a 5-oxo-1,3,4-oxadiazole group have been synthesized. nih.gov This group is designed to interact with positively charged residues or form cation-π interactions within the enzyme's active site. nih.gov The synthesis of these compounds often involves the cyclization of a hydrazide precursor to form the oxadiazole ring. nih.gov

Similarly, novel 1,2,4-oxadiazole (B8745197)/pyrrolidine (B122466) hybrids have been developed and evaluated for their inhibitory activity against DNA gyrase and topoisomerase IV. researchgate.net Structure-activity relationship studies of these hybrids have shown that certain modifications can lead to potent inhibition in the nanomolar range. researchgate.net For example, specific substitutions on the pyrrolidine ring and the oxadiazole moiety have been found to significantly influence the inhibitory potency against E. coli DNA gyrase. researchgate.net

Furthermore, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been designed and synthesized as potential DNA gyrase inhibitors. nih.gov Docking simulations of these compounds have provided insights into their binding modes and have helped to rationalize the observed structure-activity relationships. nih.gov These studies have demonstrated a good correlation between the in vitro inhibitory activities and the in silico docking scores. nih.gov

Inhibition of Peptide Deformylase

Peptide deformylase (PDF) is an essential bacterial metalloenzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. scispace.com Its critical role in bacterial survival makes it a promising target for the development of novel antibiotics. nih.gov The oxadiazole scaffold has been utilized in the design of effective bacterial PDF inhibitors. scispace.com

Researchers have designed and synthesized a series of oxadiazole-based compounds and evaluated their inhibitory activity against PDF from Streptococcus agalactiae. scispace.com These studies have allowed for a detailed structure-activity relationship analysis, revealing distinct binding modes for different inhibitors. A key finding was the crucial role of a hydrogen bond in enhancing the interaction between the ligand and the enzyme. scispace.com

The development of PDF inhibitors often involves creating molecules with a chelating "warhead" that can bind to the active site metal ion of the enzyme. nih.gov This is typically combined with a peptidomimetic group that provides additional binding affinity and selectivity. nih.gov The 1,3,4-oxadiazole ring can serve as a rigid scaffold to orient these functional groups appropriately within the enzyme's active site.

Inhibition of Methionine Aminopeptidase (B13392206) 2 (MetAP2)

Methionine aminopeptidase 2 (MetAP2) is a metalloprotease that cleaves the N-terminal methionine from nascent proteins. It is a target of interest for the development of anti-angiogenic agents. While specific studies focusing on 2-benzyl-1,3,4-oxadiazole as a direct inhibitor of MetAP2 are not prevalent in the provided search results, the broader class of heterocyclic compounds, including oxadiazoles (B1248032), has been investigated for their potential to inhibit various metalloenzymes. The structural features of the 1,3,4-oxadiazole ring, such as its ability to act as a bioisostere for amide and ester groups and its capacity to coordinate with metal ions, make it a plausible candidate for the design of MetAP2 inhibitors. Further research is needed to specifically explore the structure-activity relationships of this compound derivatives in the context of MetAP2 inhibition.

Inhibition of Alpha-Glucosidase

Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. researchgate.netacs.orgnih.govmdpi.com The 1,3,4-oxadiazole scaffold has been identified as a potential core for the development of potent α-glucosidase inhibitors. researchgate.net

A variety of aryl-oxadiazole Schiff bases have been synthesized and evaluated for their α-glucosidase inhibitory potential. researchgate.net Many of these compounds have demonstrated excellent inhibition, with IC50 values in the micromolar range, some even surpassing the activity of the standard drug, acarbose. researchgate.net The structure-activity relationship studies of these compounds have indicated that the nature and position of substituents on the aryl rings significantly influence their inhibitory activity. For example, the presence of a benzyloxy group on both rings has been shown to result in good inhibitory activity. researchgate.net

Quinoline-1,3,4-oxadiazole hybrids have also been investigated as α-glucosidase inhibitors. nih.gov These compounds have shown low micromolar inhibition, with some derivatives exhibiting stronger activity than their 1,2,3-triazole counterparts. nih.gov Kinetic studies have suggested that these quinoline (B57606) hybrids act as non-competitive, allosteric inhibitors of α-glucosidase. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Selected Oxadiazole Derivatives

| Compound | Substituent | IC50 (µM) |

| Acarbose (Standard) | - | 38.45 ± 0.80 |

| Derivative 1 | 2-NO2 | Excellent |

| Derivative 2 | 3-NO2 | 48.50 ± 0.6 |

| Derivative 3 | Benzyloxy | 26.50 ± 0.4 |

| Quinoline-oxadiazole hybrid 4i | Bromopentyl | 15.85 |

| Quinoline-oxadiazole hybrid 4k | p-Fluorobenzyl | 23.69 |

Data compiled from studies on aryl-oxadiazole Schiff bases and quinoline-1,3,4-oxadiazole hybrids. researchgate.netnih.gov

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary therapeutic approach for Alzheimer's disease. nih.gov A series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2"-sulfanyl acetamide (B32628) have been synthesized and screened for their inhibitory activity against both AChE and BChE. nih.gov These studies found that the synthesized compounds were generally more active against acetylcholinesterase. nih.gov

In another study, 2-[(5-benzyl-1,3,4-oxadiazole-2-yl)sulfanyl]-N-(arylated/arenylated) acetamides were synthesized and evaluated. nih.gov While most of these derivatives were found to be weak enzyme inhibitors, one compound with a 3,4-dimethoxyphenylacetamide moiety showed prominent anti-enzymatic activity. nih.gov

The 1,3,4-oxadiazole scaffold has been explored in the design of dual inhibitors of AChE and BChE. mdpi.commdpi.com For instance, 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains have been synthesized and shown to be moderate dual inhibitors, with a higher efficiency against AChE. mdpi.com Molecular docking studies have suggested that these compounds can interact non-covalently with both enzymes, blocking the entrance to the enzyme gorge and the catalytic site. mdpi.com

Table 3: Cholinesterase Inhibitory Activity of 5-Aryl-1,3,4-oxadiazol-2-amine Derivatives

| Compound | Aryl Group | AChE IC50 (µM) | BChE IC50 (µM) |

| Rivastigmine (Standard) | - | 29.8 ± 1.1 | 5.3 ± 0.2 |

| 3a | Phenyl | 56.6 ± 1.8 | >100 |

| 3b | 4-Fluorophenyl | 51.5 ± 2.2 | 87.2 ± 3.1 |

| 3c | 4-Chlorophenyl | 44.5 ± 1.5 | 78.4 ± 2.5 |

| 3d | 4-Bromophenyl | 39.8 ± 1.2 | 71.3 ± 2.2 |

| 3e | 4-Iodophenyl | 35.6 ± 1.1 | 65.9 ± 2.0 |

Data from a study on 5-aryl-1,3,4-oxadiazol-2-amines as cholinesterase inhibitors. mdpi.com

Inhibition of Lipoxygenase